(4'-Bromo-[1,1'-biphenyl]-3-yl)methanol
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Overview
Description
(4’-Bromo-[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom at the 4’ position and a methanol group at the 3 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Bromo-[1,1’-biphenyl]-3-yl)methanol typically involves the bromination of biphenyl followed by the introduction of a methanol group. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromobiphenyl is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group .
Industrial Production Methods
Industrial production of (4’-Bromo-[1,1’-biphenyl]-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4’-Bromo-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding biphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.
Major Products
Oxidation: 4’-Bromo-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Bromo-[1,1’-biphenyl]-3-ylmethane.
Substitution: 4’-Amino-[1,1’-biphenyl]-3-ylmethanol.
Scientific Research Applications
(4’-Bromo-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as a precursor for liquid crystals.
Mechanism of Action
The mechanism of action of (4’-Bromo-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and methanol group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Lacks the methanol group, making it less reactive in certain chemical reactions.
4’-Hydroxy-[1,1’-biphenyl]-3-ylmethanol: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
4’-Amino-[1,1’-biphenyl]-3-ylmethanol:
Uniqueness
(4’-Bromo-[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both a bromine atom and a methanol group on the biphenyl structure. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and material science.
Properties
Molecular Formula |
C13H11BrO |
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Molecular Weight |
263.13 g/mol |
IUPAC Name |
[3-(4-bromophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11BrO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8,15H,9H2 |
InChI Key |
AUNULTBESOHEQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)CO |
Origin of Product |
United States |
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